tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Description
Chemical Structure and Properties
tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS: 1824202-09-6) is a spirocyclic carbamate derivative featuring an 8-azaspiro[4.5]decane core. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol (calculated). The compound consists of a bicyclic spiro system where a piperidine ring (six-membered) is fused to a cyclopentane ring (five-membered), with a tert-butyl carbamate group attached to the nitrogen atom at position 1 of the spiro system .
Synthesis and Characterization
The synthesis involves solid-phase extraction (FCC) reactions using pentane and dioxane/ether solvents. For example, tert-butyl 1-azaspiro[4.5]decane-1-carboxylate (compound 2.33 in ) is synthesized in unspecified scale, yielding a clear oil. Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and IR spectroscopy, with stereochemistry assigned by analogy to related compounds .
Applications
This compound serves as a key intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) drugs due to its rigid spirocyclic framework, which enhances binding selectivity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDIFKLOAMAQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate typically involves the reaction of 8-azaspiro[4.5]decane with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the manufacturing of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Impact of Methyl Substituents :
Oxygen-Containing Analogues
Functional Group Effects :
Diazaspiro Analogues
Comparative Analysis :
- Diazaspiro compounds exhibit enhanced binding to biomacromolecules due to additional nitrogen atoms.
- Larger spiro systems (e.g., 5.5 vs. 4.5) may improve selectivity for specific protein targets .
Fluorinated Derivatives
Fluorine Effects :
- Fluorination reduces cytochrome P450-mediated metabolism, extending half-life.
- Stereochemistry (e.g., trans-3-fluoro) critically impacts target engagement .
Spiro Systems with Varied Ring Sizes
Structural Implications :
- Smaller spiro systems (e.g., 3.5) limit conformational freedom, favoring high-affinity binding.
- Bicyclo systems offer alternative spatial arrangements for targeting membrane-bound receptors .
Biological Activity
Tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, with CAS number 1824202-09-6, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological effects, and relevant studies that highlight its pharmacological profile.
Molecular Characteristics
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Structural Representation : The compound features a spirocyclic structure which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1824202-09-6 |
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| SMILES | O=C(OC(C)(C)C)NC1CCCC12CCNCC2 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential pharmacological agent targeting various receptors and pathways.
Research suggests that compounds with similar structural motifs may interact with specific protein targets, influencing pathways related to pain modulation, inflammation, and possibly neuroprotection. The azaspiro structure is known to enhance binding affinity to certain receptors, which may be pivotal in therapeutic applications.
Pharmacological Effects
- Pain Relief : Preliminary studies indicate that derivatives of spirocyclic compounds exhibit analgesic properties. This compound may function as an antagonist to TRPM8 receptors, which are implicated in pain sensation and thermoregulation.
- Anti-inflammatory Activity : There is evidence that spirocyclic compounds can modulate inflammatory responses, suggesting potential use in treating conditions characterized by chronic inflammation.
- Neuroprotective Potential : Given the structural similarities to known neuroprotective agents, this compound could be explored for its effects on neurodegenerative diseases.
Case Studies and Research Findings
A review of the literature reveals limited but promising findings regarding the biological activity of this compound:
- TRPM8 Antagonism : A patent describes the use of azaspiro derivatives as TRPM8 antagonists for treating pain-related disorders such as neuropathic pain and inflammatory conditions . This positions this compound as a candidate for further investigation in pain management therapies.
- Analgesic Studies : In vivo studies on related compounds have shown significant analgesic effects in animal models, suggesting that this compound may exhibit similar properties .
- Inflammation Models : Research exploring the anti-inflammatory effects of spirocyclic compounds suggests that they can reduce markers of inflammation in various models, indicating potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
Safety and Toxicology
While specific toxicological data for this compound is currently lacking, general safety profiles for carbamate derivatives suggest moderate toxicity levels. Standard safety precautions should be observed during handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
